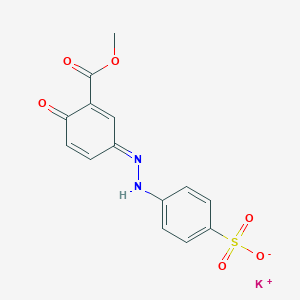
Hordenine
概述
描述
Hordenine is a naturally occurring phenylethylamine alkaloid found in various plants, including barley (Hordeum vulgare), cacti, and bitter oranges. It is known for its bioactive properties and has been associated with several pharmacological effects, including anti-inflammatory, anti-diabetic, and anti-fibrotic activities . The molecular formula of this compound is C10H15NO, and it is structurally similar to other stimulants found in bitter orange .
科学研究应用
Hordenine has a wide range of applications in scientific research:
Chemistry: Used as a marker for beer consumption in forensic toxicology.
Biology: Studied for its role in plant allelopathy, where it affects the growth of neighboring plants.
Medicine: Investigated for its potential in treating ulcerative colitis by reducing inflammation and promoting mucosal healing.
作用机制
Target of Action
Hordenine, a phenethylamine alkaloid, primarily targets the Monoamine Oxidase (MAO) enzyme . This enzyme is responsible for breaking down neurotransmitters in synaptic clefts, thus limiting their time of action . This compound also targets sphingosine kinase 1 (SPHK1), sphingosine-1-phosphate receptor 1 (S1PR1), and ras-related C3 botulinum toxin substrate 1 (Rac1) .
Mode of Action
This compound acts by inhibiting the action of MAO to a certain degree . By blocking the action of MAO, this compound indirectly increases the effects of different neurotransmitters . It also reduces the expression of SPHK1, S1PR1, and Rac1 .
Biochemical Pathways
This compound affects the biochemical pathways related to the production of cAMP . It also influences the SPHK-1/S1PR1/STAT3 signaling pathway . By inhibiting these pathways, this compound can have a variety of effects on the body, including anti-inflammatory and anti-fibrotic effects .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it has an alpha-phase half-life of about 3 minutes and a beta-phase half-life of about 35 minutes . After oral administration of this compound (2.0 mg/kg bwt), peak plasma levels of about 0.15 μg/ml are observed 1 hour after dosing, followed by a slow multi-exponential decline in blood levels of the drug .
Result of Action
This compound has been found to have a variety of molecular and cellular effects. It significantly reduces levels of pro-inflammatory factors, including interleukin (IL)-6, IL-1β, and tumor necrosis factor alpha (TNF-α) . It also alleviates colon tissue edema, colonic lesions, inflammatory cells infiltration and decreases the number of goblet cells . Moreover, this compound protects intestinal epithelial barrier function by increasing the expression of tight junction proteins including ZO-1 and occludin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can be achieved under mild working conditions through a novel chemoenzymatic strategy . This approach reduces the process environmental impact and improves its space-time yield to 2.68 g L−1h−1 .
生化分析
Biochemical Properties
Hordenine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with monoamine oxidase (MAO) enzymes, specifically inhibiting MAO-B, which leads to an increase in the levels of monoamines such as dopamine and norepinephrine . This inhibition enhances neurotransmitter activity, contributing to its stimulant effects. Additionally, this compound has been shown to interact with adrenergic receptors, promoting the release of epinephrine and norepinephrine, which further stimulates the central nervous system .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving adrenergic receptors. By binding to these receptors, this compound can activate signaling cascades that lead to increased energy and focus . In studies on intestinal epithelial cells, this compound has been shown to enhance the expression of tight junction proteins, thereby improving barrier function and promoting mucosal healing . Furthermore, this compound has anti-inflammatory effects, reducing the secretion of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Molecular Mechanism
At the molecular level, this compound’s mechanism of action involves several key interactions. It binds to adrenergic receptors, particularly the dopamine D2 receptor, acting as an agonist . This binding triggers downstream signaling pathways, including the activation of protein kinase B (AKT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling . These pathways are crucial for its anti-inflammatory and neurostimulatory effects. Additionally, this compound inhibits the enzyme sphingosine kinase 1 (SPHK1), which plays a role in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable under standard laboratory conditions, but its effects can vary over time. In vitro studies have shown that this compound can maintain its biological activity for extended periods, promoting sustained anti-inflammatory and barrier-enhancing effects . Its stability and efficacy can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance alertness and energy levels without significant adverse effects . At higher doses, it can cause an increase in blood pressure and disturbances in cardiovascular and nervous systems . In studies on ulcerative colitis, this compound demonstrated dose-dependent anti-inflammatory effects, with higher doses providing more significant reductions in disease activity index and inflammatory cytokine levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as monoamine oxidase and sphingosine kinase . It is metabolized in the liver, where it undergoes N-demethylation to form N-methyltyramine and subsequently tyramine . These metabolites can further participate in various biochemical reactions, influencing neurotransmitter levels and inflammatory responses.
Transport and Distribution
This compound is rapidly absorbed and distributed within the body. It can cross the intestinal epithelium and the blood-brain barrier, allowing it to exert its effects on both peripheral and central nervous systems . The transport of this compound is facilitated by specific transporters and binding proteins, which help in its distribution to target tissues. Its bioavailability can be affected by efflux transport mechanisms that reduce its concentration in the bloodstream .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . This compound’s ability to bind to adrenergic receptors on the cell membrane allows it to initiate signaling cascades that influence cellular functions. Additionally, its interaction with intracellular enzymes such as sphingosine kinase further modulates its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Hordenine can be synthesized through a chemoenzymatic strategy that involves a two-step cascade reaction. The process starts with the amino acid L-tyrosine, which undergoes decarboxylation by tyrosine decarboxylase from Lactobacillus brevis, followed by chemical reductive amination of tyramine. This method ensures rapid synthesis under mild conditions and is environmentally sustainable .
Industrial Production Methods: In industrial settings, this compound hydrochloride can be prepared by reacting 4-(2-bromoethyl)phenol with dimethylamine in ethanol. The reaction is carried out at a lower temperature to facilitate the amination process .
化学反应分析
Types of Reactions: Hordenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenylethylamines.
相似化合物的比较
Hordenine is similar to other phenylethylamine alkaloids such as:
N-methyltyramine: Found in barley and has similar stimulant properties.
Tyramine: A precursor to this compound and also found in various plants.
Gramine: Another alkaloid found in barley, known for its allelopathic effects.
Uniqueness: this compound’s ability to cross the blood-brain barrier and act as a dopamine D2 receptor agonist sets it apart from other similar compounds. Its dual role as a monoamine oxidase inhibitor and a dopaminergic agent makes it unique in its pharmacological profile .
属性
IUPAC Name |
4-[2-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBCEEMXQZUPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1]) | |
| Record name | Hordenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046096 | |
| Record name | Hordenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7 mg/mL | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
539-15-1 | |
| Record name | Hordenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hordenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hordenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-dimethylaminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HORDENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 °C | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hordenine acts as a biased agonist of the dopamine D2 receptor [, ]. It has also been shown to inhibit norepinephrine uptake [].
A: this compound's activation of dopamine D2 receptors can influence a variety of behaviors, including alcohol consumption and relapse drinking in mice []. Additionally, it can modulate monoaminergic signaling in the brain, affecting locomotor activity and potentially contributing to its inhibitory effects on alcohol addiction-associated behaviors [].
A: Yes, this compound demonstrates binding affinity to serotonin and dopamine transporters []. It also activates dopamine D3, adrenergic α1A, and α2A receptors []. Studies suggest it may influence the Wnt/β-catenin signaling pathway, promoting hair regrowth and activating dermal papilla cells [].
A: this compound acts as a quorum sensing inhibitor in various bacteria, including Serratia marcescens and Pseudomonas aeruginosa [, ]. It disrupts biofilm formation and reduces the production of virulence factors in these bacteria, highlighting its potential as a biocontrol agent [, , ].
ANone: The molecular formula of this compound is C10H15NO, and its molecular weight is 165.23 g/mol.
ANone: The provided research does not indicate any direct catalytic properties of this compound.
A: Yes, molecular docking and molecular dynamics simulations were used to study the interaction between this compound and pyruvate dehydrogenase kinase 3 (PDK3) []. These studies revealed that this compound binds to the active site of PDK3 and forms stable interactions, suggesting its potential as a PDK3 inhibitor [].
A: Research comparing tyramine, methyl tyramine, this compound, and this compound methiodide on blood pressure and bronchodilation suggests structural modifications, particularly methylation, can significantly influence pharmacological activity [].
ANone: The provided research does not delve into specific formulation strategies for this compound.
A: The U.S. Food and Drug Administration (FDA) considers this compound a "new dietary ingredient (NDI)" for which a notification is required but has not been submitted []. Therefore, products containing this compound are currently considered "adulterated" [].
A: this compound is rapidly absorbed after oral consumption of beer, with maximum plasma concentrations reached within 0-60 minutes []. It undergoes phase-II metabolism, primarily through sulfation and glucuronidation []. The elimination half-life of free this compound in plasma ranges from 52.7-66.4 minutes []. Approximately 9.9% of the ingested dose is excreted in urine within 24 hours []. Another study suggests this compound's bioavailability might be limited by efflux transport back into the intestinal lumen and first-pass metabolism in intestinal epithelial cells [].
A: Yes, oral administration of this compound in horses resulted in no observable changes in heart rate, respiratory rate, body temperature, or behavior, unlike intravenous administration []. This suggests significant first-pass metabolism when this compound is consumed orally [].
A: In a mouse model of ulcerative colitis, this compound demonstrated therapeutic benefits by reducing disease activity index, pro-inflammatory cytokine levels (IL-6, IL-1β, TNF-α), and alleviating colonic damage []. It appears to protect intestinal barrier function by upregulating tight junction proteins (ZO-1, occludin) and promoting mucosal healing []. Mechanistically, this compound suppressed the SPHK-1/S1PR1/STAT3 signaling pathway in this model [].
A: In vitro and in vivo studies demonstrated that this compound promotes hair regrowth []. It enhances the proliferation and activity of dermal papilla cells, key players in hair follicle development and growth []. This effect is attributed to the activation of the Wnt/β-catenin signaling pathway, evidenced by increased expression of downstream genes (Lef1, Axin2, Cyclin D1, ALP) [].
ANone: The provided research does not specifically address resistance mechanisms to this compound.
ANone: The research provided does not focus on drug delivery or targeting strategies for this compound.
ANone: The provided research does not discuss biomarkers related to this compound efficacy or treatment monitoring.
ANone: Several analytical methods have been used to quantify this compound:
- Direct analysis in real time - high-resolution mass spectrometry (DART-HRMS) allows for rapid identification and quantification of this compound in complex plant matrices [].
- High-performance liquid chromatography (HPLC) coupled with various detection methods, including fluorescence detection [] and mass spectrometry (MS) [, , , ], is widely used for this compound analysis in various matrices.
- Thin layer chromatography (TLC) coupled with fluorescence scanning has been employed for quantifying this compound in reed canary grass [].
ANone: The provided research does not offer information on the environmental impact or degradation of this compound.
A: While not explicitly discussed, one study mentions using 1-methoxy-ethanol as a solvent for this compound during analysis, indicating its solubility in this organic solvent [].
A: Yes, a DART-HRMS method for quantifying this compound in plant material was validated according to US FDA guidelines [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
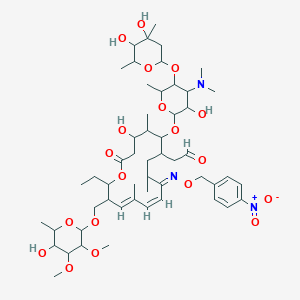
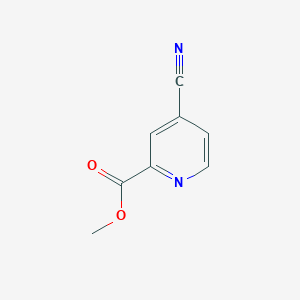

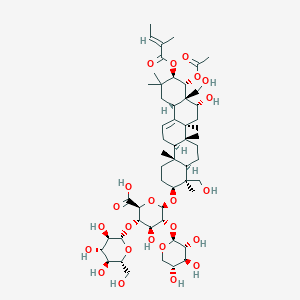
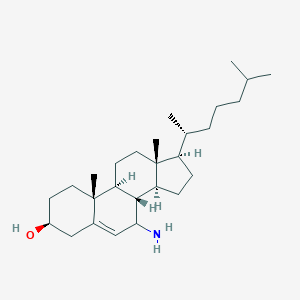


![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)


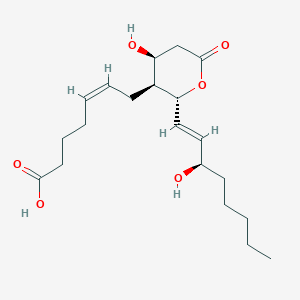
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
![5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one](/img/structure/B123004.png)
